molecular formula C27H40N4O2S B14109787 8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B14109787
M. Wt: 484.7 g/mol
InChI Key: UQKPBVCPVGFARP-UHFFFAOYSA-N
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Description

8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound with the molecular formula C26H38N4O2S This compound is part of the purine family, which is known for its significant biological and chemical properties

Preparation Methods

The synthesis of 8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves several steps. One common synthetic route includes the alkylation of a purine derivative with a dodecylsulfanyl group. The reaction conditions typically involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis and purification, such as recrystallization and chromatography, would apply.

Chemical Reactions Analysis

8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially affecting the purine ring or the attached groups.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups onto the purine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound’s purine structure suggests potential interactions with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: Its unique structure may find applications in materials science, such as the development of novel polymers or surfactants.

Mechanism of Action

The mechanism of action for 8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is not well-defined in the literature. based on its structure, it may interact with molecular targets such as enzymes or receptors. The purine ring is known to mimic natural nucleotides, potentially allowing the compound to inhibit nucleotide-binding enzymes or interfere with nucleic acid processes. The dodecylsulfanyl and phenylpropyl groups could enhance its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar compounds to 8-Dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione include other purine derivatives with various substituents. Some examples are:

Properties

Molecular Formula

C27H40N4O2S

Molecular Weight

484.7 g/mol

IUPAC Name

8-dodecylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C27H40N4O2S/c1-3-4-5-6-7-8-9-10-11-15-21-34-27-28-24-23(25(32)29-26(33)30(24)2)31(27)20-16-19-22-17-13-12-14-18-22/h12-14,17-18H,3-11,15-16,19-21H2,1-2H3,(H,29,32,33)

InChI Key

UQKPBVCPVGFARP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C

Origin of Product

United States

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